5-(2-chlorophenyl)-1,3-dimethyl-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
5-(2-CHLOROPHENYL)-1,3-DIMETHYL-6-(PYRIDIN-2-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a pyrrolo[3,4-d]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-CHLOROPHENYL)-1,3-DIMETHYL-6-(PYRIDIN-2-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 2-aminopyridine under acidic conditions to form an intermediate Schiff base. This intermediate then undergoes cyclization with 1,3-dimethylbarbituric acid in the presence of a base, such as sodium ethoxide, to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(2-CHLOROPHENYL)-1,3-DIMETHYL-6-(PYRIDIN-2-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups within the molecule.
Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine or nitric acid under controlled conditions[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with various biological targets.
Medicine: Explored for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes involved in disease pathways, thereby modulating biological processes. The exact mechanism of action may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrrolo[2,3-d]pyrimidine: Studied for its antimicrobial activity.
Thiazolo[4,5-d]pyrimidine: Investigated for its anti-inflammatory effects.
Uniqueness
5-(2-CHLOROPHENYL)-1,3-DIMETHYL-6-(PYRIDIN-2-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE stands out due to its unique combination of a pyrrolo[3,4-d]pyrimidine core with a chlorophenyl and pyridinyl substituent, which imparts distinct biological activities and chemical properties .
Properties
Molecular Formula |
C19H15ClN4O2 |
---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-1,3-dimethyl-6-pyridin-2-ylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H15ClN4O2/c1-22-14-11-24(15-9-5-6-10-21-15)17(12-7-3-4-8-13(12)20)16(14)18(25)23(2)19(22)26/h3-11H,1-2H3 |
InChI Key |
SYXGSTMVHBEZAC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3Cl)C4=CC=CC=N4 |
Origin of Product |
United States |
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